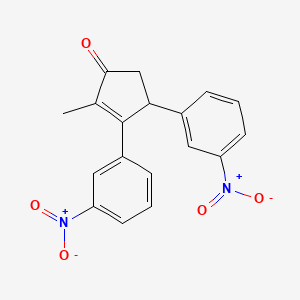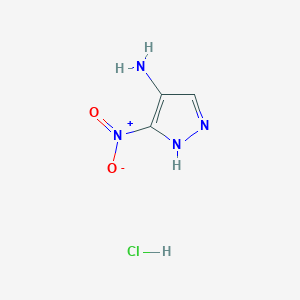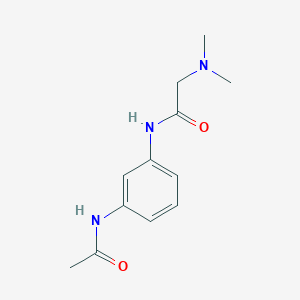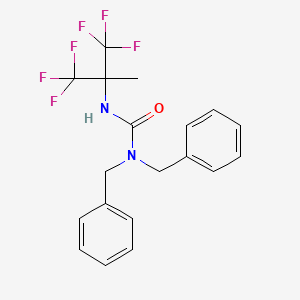
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one is a complex organic compound characterized by its unique cyclopentene ring structure substituted with methyl and nitrophenyl groups
Preparation Methods
The synthesis of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentene ring. The nitrophenyl groups are introduced through nitration reactions, which involve the substitution of hydrogen atoms with nitro groups using reagents like nitric acid and sulfuric acid under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitrophenyl groups can be further functionalized using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the cyclopentene ring can undergo various chemical transformations. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms and developing therapeutic agents .
Comparison with Similar Compounds
2-Methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one can be compared with other cyclopentene derivatives and nitrophenyl-substituted compounds:
Similar Compounds: Examples include 2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, and other nitrophenyl-substituted cyclopentenes.
Uniqueness: The presence of both methyl and nitrophenyl groups on the cyclopentene ring gives this compound unique chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. .
Properties
Molecular Formula |
C18H14N2O5 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-methyl-3,4-bis(3-nitrophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C18H14N2O5/c1-11-17(21)10-16(12-4-2-6-14(8-12)19(22)23)18(11)13-5-3-7-15(9-13)20(24)25/h2-9,16H,10H2,1H3 |
InChI Key |
OUUITPBWLBBJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12467608.png)


![N-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12467627.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)

![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)
![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
